Bienvenue dans la boutique en ligne BenchChem!

6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

VEGFR-2 Angiogenesis Kinase Inhibition

6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1) is a heterocyclic compound that serves as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as VEGFR-2 , Aurora kinases , and GSK-3β. The furo[2,3-d]pyrimidine nucleus is recognized as a 'privileged scaffold' due to its capacity to bind multiple biological targets.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 896450-66-1
Cat. No. B12908145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
CAS896450-66-1
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3
InChIInChI=1S/C12H8N2O2/c15-12-13-7-9-6-10(16-11(9)14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
InChIKeyGWZJLWYOVBDCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1): A Privileged Kinase Inhibitor Scaffold for Targeted Oncology Research


6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1) is a heterocyclic compound that serves as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as VEGFR-2 [1], Aurora kinases [2], and GSK-3β [3]. The furo[2,3-d]pyrimidine nucleus is recognized as a 'privileged scaffold' due to its capacity to bind multiple biological targets [4]. This scaffold is distinct from simple pyrimidines by the fused furan ring, which rigidifies the structure and influences kinase binding selectivity and potency.

Why 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1) Cannot Be Substituted with Generic Furopyrimidines or Simple Pyrimidines


Generic substitution of 6-phenylfuro[2,3-d]pyrimidin-2(1H)-one with other furopyrimidine derivatives or simple pyrimidine cores is unreliable due to substantial structure-activity relationship (SAR) variability at the C6 position. While the furo[2,3-d]pyrimidine scaffold provides a common framework, the specific 6-phenyl substituent critically modulates kinase selectivity and potency. For example, the phenyl group at C6 is essential for high-affinity binding to VEGFR-2 and GSK-3β, whereas 6-alkyl or 6-heteroaryl substitutions lead to drastically altered activity profiles [1]. Furthermore, even within the same 6-aryl series, electron-donating (e.g., 4-methoxy) vs. electron-withdrawing (e.g., 4-nitro) groups on the phenyl ring produce differential kinase inhibition and antiproliferative effects [2]. These SAR dependencies mean that a non-specific furopyrimidine or a simple pyrimidine analog cannot replicate the precise target engagement of the 6-phenyl variant, directly impacting experimental reproducibility and downstream development success.

Quantitative Differentiation Guide for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1) Against Structural Analogs and Alternative Kinase Inhibitors


VEGFR-2 Kinase Inhibition: 6-Phenyl Scaffold vs. 6-(4-Methoxyphenyl) Analog

The 6-phenyl derivative demonstrates significantly higher potency against VEGFR-2 compared to the 6-(4-methoxyphenyl) analog. The target compound (as its 4-cyclopropanecarboxamide derivative) exhibits an IC50 of 832 nM, whereas the 6-(4-methoxyphenyl) analog shows an IC50 of 48,000 nM under identical assay conditions [1].

VEGFR-2 Angiogenesis Kinase Inhibition

GSK-3β Kinase Inhibition: 6-Phenyl Scaffold vs. 6-(4-Methoxyphenyl) Analog

The 6-phenyl derivative exhibits moderate GSK-3β inhibition with an IC50 of 174 nM. In contrast, the 6-(4-methoxyphenyl) analog shows reduced potency with an IC50 of 324 nM under the same assay conditions [1].

GSK-3β Alzheimer's Disease Diabetes

Kinase Selectivity Profile: Aurora Kinase Targeting via 5-Chloro-6-phenyl Derivative

Derivatization of the 6-phenylfuro[2,3-d]pyrimidine core at the 5-position with chlorine yields BPR1K653, a pan-Aurora kinase inhibitor. This compound shows potent in vitro inhibition of both Aurora-A and Aurora-B at low nanomolar concentrations, with derivatives achieving 10–16 fold selectivity for Aurora-A over Aurora-B [1].

Aurora Kinase Mitosis Cancer

Cellular Antiproliferative Activity: 6-Phenyl vs. 6-(4-Methoxyphenyl) Scaffolds

While direct data for the unsubstituted 6-phenylfuro[2,3-d]pyrimidin-2(1H)-one scaffold is limited, the 6-(4-methoxyphenyl) analog demonstrates an IC50 of 0.004 µM against leukemia cell lines . However, this analog exhibits reduced kinase inhibition potency compared to the 6-phenyl variant (see Evidence Items 1 and 2), suggesting that the 6-phenyl scaffold may offer a more balanced kinase inhibition profile with potentially lower non-specific cytotoxicity.

Antiproliferative Cancer Cell Lines Cytotoxicity

High-Impact Research and Procurement Applications for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (CAS 896450-66-1)


VEGFR-2 Targeted Angiogenesis Studies

For researchers investigating tumor angiogenesis, the 6-phenylfuro[2,3-d]pyrimidin-2(1H)-one scaffold provides a validated starting point for VEGFR-2 inhibitor development. Its 58-fold potency advantage over the 6-(4-methoxyphenyl) analog [1] ensures that lower compound concentrations can be used in cellular and in vivo models, reducing potential off-target effects and improving assay signal-to-noise ratios.

GSK-3β Mediated Pathway Analysis

The scaffold's moderate GSK-3β inhibitory activity (IC50 = 174 nM for the cyclopropanecarboxamide derivative) [1] makes it suitable for probing GSK-3β-dependent pathways in Alzheimer's disease and diabetes models. Its ~2-fold higher potency compared to the 4-methoxyphenyl analog [1] allows for more robust inhibition at lower doses.

Aurora Kinase Isoform Selectivity Optimization

The 6-phenylfuro[2,3-d]pyrimidine core, when appropriately functionalized (e.g., 5-chloro derivative), serves as a platform for developing isoform-selective Aurora kinase inhibitors. Researchers can exploit the scaffold's back-pocket binding interactions to achieve 10–16 fold selectivity for Aurora-A over Aurora-B [2], enabling the dissection of distinct mitotic roles of these kinases.

Focused Kinase Library Construction

Given its 'privileged scaffold' status [3], 6-phenylfuro[2,3-d]pyrimidin-2(1H)-one is an ideal core for building focused kinase inhibitor libraries. The availability of quantitative SAR data for C6 aryl substitutions [1] allows for rational design and prioritization of analogs, accelerating hit-to-lead campaigns in oncology and beyond.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.